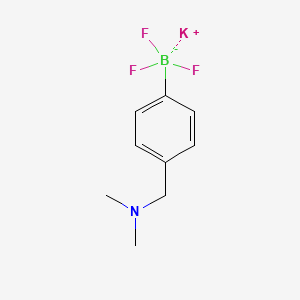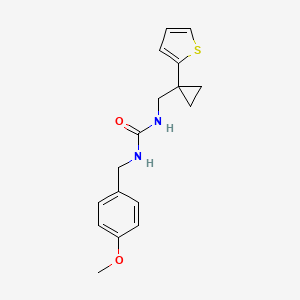
1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as MTIU and has been found to have various biochemical and physiological effects on the body.
作用機序
The exact mechanism of action of MTIU is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This results in a decrease in dopamine release and an increase in serotonin release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTIU has been found to have various biochemical and physiological effects on the body. In animal studies, it has been shown to decrease drug-seeking behavior and reduce anxiety and depression-like behaviors. Additionally, MTIU has been found to have neuroprotective effects, particularly in models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using MTIU in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on MTIU. One area of interest is its potential use in treating substance use disorders, particularly opioid addiction. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in treating other neurological disorders, such as schizophrenia and Alzheimer's disease. Finally, more research is needed to develop more stable analogs of MTIU that may have longer half-lives and improved therapeutic potential.
合成法
The synthesis of MTIU involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the reaction of 4-methoxybenzyl chloride with thiophene-2-carboxaldehyde to form 4-methoxybenzylidene-thiophene-2-carboxaldehyde. This intermediate is then reacted with cyclopropylamine to form 4-methoxybenzylidene-thiophene-2-(cyclopropylamino)carboxamide. Finally, the addition of methyl isocyanate results in the formation of 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea.
科学的研究の応用
MTIU has been found to have various scientific research applications, particularly in the field of neuroscience. Studies have shown that MTIU can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and reward processing. Additionally, MTIU has been studied for its potential use in treating addiction and depression.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-6-4-13(5-7-14)11-18-16(20)19-12-17(8-9-17)15-3-2-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBDFWYGEQYSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

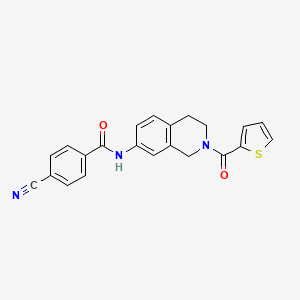
![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)
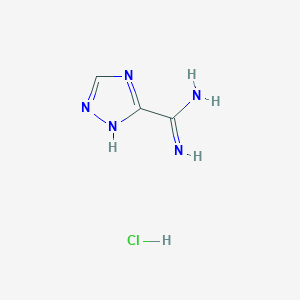
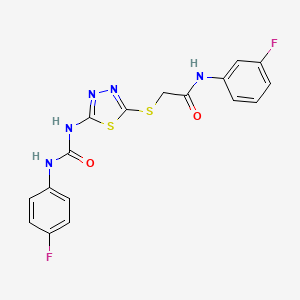

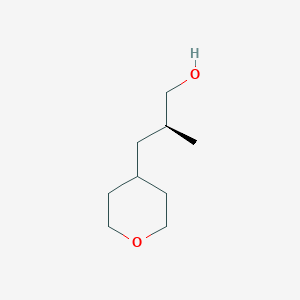
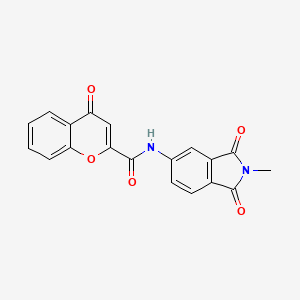

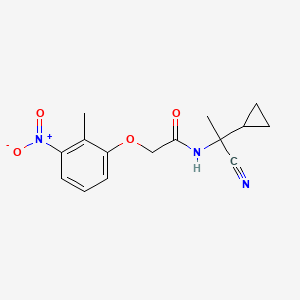
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)
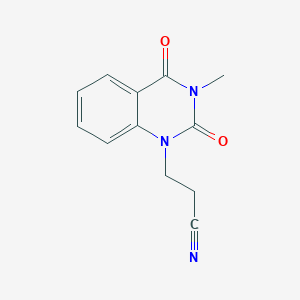
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)
